Cas no 1225541-57-0 (1-(4-Chloro-2-methylphenyl)-1-methylhydrazine)

1-(4-Chloro-2-methylphenyl)-1-methylhydrazine is a hydrazine derivative with potential applications in organic synthesis and agrochemical research. Its structure features a chloro-substituted aromatic ring and a methylhydrazine moiety, offering reactivity useful for the development of specialized intermediates. The compound’s stability under controlled conditions makes it suitable for further functionalization, enabling the synthesis of more complex molecules. Its chloro and methyl substituents may contribute to selective interactions in chemical processes, enhancing its utility in targeted reactions. Researchers value this compound for its well-defined purity and consistent performance in synthetic pathways, particularly in the development of novel active ingredients for crop protection or pharmaceutical studies.
1-(4-Chloro-2-methylphenyl)-1-methylhydrazine structure
1225541-57-0 structure
Product Name:1-(4-Chloro-2-methylphenyl)-1-methylhydrazine
CAS No:1225541-57-0
MF:C8H11ClN2
MW:170.639340639114
CID:1039562
PubChem ID:70701125
Update Time:2025-06-09

1-(4-Chloro-2-methylphenyl)-1-methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine
    • AK104712
    • ANW-71065
    • CTK8C4112
    • FT-0689719
    • KB-214458
    • MolPort-008-644-631
    • Hydrazine, 1-(4-chloro-2-methylphenyl)-1-methyl-
    • 1225541-57-0
    • AZB54157
    • DB-328552
    • DTXSID60743901
    • Inchi: 1S/C8H11ClN2/c1-6-5-7(9)3-4-8(6)11(2)10/h3-5H,10H2,1-2H3
    • InChI Key: JZPAJSHQMNAJDM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)N(C)N

Computed Properties

  • Exact Mass: 170.0610761g/mol
  • Monoisotopic Mass: 170.0610761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 29.3Ų

1-(4-Chloro-2-methylphenyl)-1-methylhydrazine Pricemore >>

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Additional information on 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine

Introduction to 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine (CAS No: 1225541-57-0)

1-(4-Chloro-2-methylphenyl)-1-methylhydrazine, identified by the chemical abstracts service number 1225541-57-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This hydrazine derivative features a phenyl ring substituted with both chloro and methyl groups, making it a versatile intermediate in the synthesis of various biologically active molecules. The structural configuration of this compound imparts unique electronic and steric properties, which are exploited in the development of novel therapeutic agents.

The relevance of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine in contemporary chemical biology stems from its ability to serve as a precursor in the synthesis of pharmacophores targeting neurological and cardiovascular disorders. Recent advancements in drug discovery have highlighted its role in the development of compounds with potential neuroprotective and anti-inflammatory effects. The chloro substituent at the para position relative to the methyl group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution reactions that are pivotal in constructing complex molecular frameworks.

In the context of medicinal chemistry, hydrazine derivatives have long been recognized for their pharmacological significance. The methylhydrazine moiety in 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine contributes to its reactivity, enabling it to participate in condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are often intermediates in the synthesis of heterocyclic compounds, which are prevalent in many modern drugs. For instance, derivatives of this compound have been explored in the synthesis of kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.

Recent studies have demonstrated that modifications to the phenyl ring, such as those present in 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine, can significantly influence the biological activity of resulting molecules. The presence of both chloro and methyl groups creates a balance between lipophilicity and electronic properties, optimizing interactions with biological targets. This has led to increased interest in using this compound as a scaffold for designing drugs with enhanced efficacy and reduced side effects.

The synthetic utility of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine is further underscored by its application in cross-coupling reactions, particularly Suzuki-Miyaura couplings, where it serves as a coupling partner for aryl halides. These reactions are fundamental in constructing biaryl structures, which are common motifs in pharmaceuticals. The chloro group facilitates these transformations by acting as a leaving group, enabling the formation of new carbon-carbon bonds under palladium catalysis.

From a mechanistic standpoint, 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine exhibits interesting reactivity patterns that make it valuable in organic synthesis. The hydrazine nitrogen atoms can engage in hydrogen bonding or act as nucleophiles, depending on the reaction conditions. This dual functionality allows for diverse synthetic strategies, including the formation of imines, azines, and other nitrogen-containing heterocycles. Such heterocycles are integral to many therapeutic agents due to their ability to modulate biological pathways.

The pharmaceutical industry has shown particular interest in leveraging 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine for developing treatments against central nervous system (CNS) disorders. Preliminary studies indicate that derivatives of this compound may interact with neurotransmitter receptors, offering potential benefits in managing conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune its structure allows researchers to optimize binding affinities and selectivity for specific CNS targets.

In addition to its applications in drug development, 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine has found utility in materials science. Its aromatic structure and functional groups make it a candidate for designing organic semiconductors and conductive polymers. These materials are essential components in electronic devices, including organic light-emitting diodes (OLEDs) and solar cells. The chloro and methyl substituents influence electron delocalization within the molecule, affecting its optoelectronic properties.

The safety profile of 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine is another critical consideration in its application. While hydrazine derivatives require careful handling due to potential toxicity concerns, proper synthetic methodologies can mitigate risks associated with their use. Current research focuses on developing greener synthetic routes that minimize hazardous byproducts while maintaining high yields and purity standards.

Future directions for research on 1-(4-Chloro-2-methylphenyl)-1-methylhydrazine include exploring its role in combinatorial chemistry and high-throughput screening (HTS) libraries. By diversifying its structural analogs, scientists can accelerate the discovery process for new drugs targeting multiple diseases simultaneously. The compound's versatility as an intermediate ensures its continued relevance in both academic and industrial settings.

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